3-Benzyl-8-hydroxy-2-methylquinazolin-4-one

PARP inhibition DNA repair chemopotentiation

3-Benzyl-8-hydroxy-2-methylquinazolin-4-one (CAS 101350-81-6; molecular formula C₁₆H₁₄N₂O₂; exact mass 266.1055 g/mol) is a synthetic quinazolin-4(3H)-one derivative featuring an 8-hydroxy substituent, a 2-methyl group, and a 3-benzyl moiety on the core heterocyclic scaffold. This compound belongs to a class extensively investigated for PARP inhibition and anticancer applications, but its unique N3-benzyl substitution critically distinguishes it from the widely cited PARP inhibitor NU1025 (8-hydroxy-2-methylquinazolin-4(3H)-one, CAS 90417-38-2).

Molecular Formula C16H14N2O2
Molecular Weight 266.3
CAS No. 101350-81-6
Cat. No. B566408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-8-hydroxy-2-methylquinazolin-4-one
CAS101350-81-6
Synonyms4(3H)-Quinazolinone, 3-benzyl-8-hydroxy-2-methyl- (6CI)
Molecular FormulaC16H14N2O2
Molecular Weight266.3
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2O)C(=O)N1CC3=CC=CC=C3
InChIInChI=1S/C16H14N2O2/c1-11-17-15-13(8-5-9-14(15)19)16(20)18(11)10-12-6-3-2-4-7-12/h2-9,19H,10H2,1H3
InChIKeyFIHXZFXNCLEFMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-8-hydroxy-2-methylquinazolin-4-one (CAS 101350-81-6): Procurement-Relevant Identity and Class Positioning


3-Benzyl-8-hydroxy-2-methylquinazolin-4-one (CAS 101350-81-6; molecular formula C₁₆H₁₄N₂O₂; exact mass 266.1055 g/mol) is a synthetic quinazolin-4(3H)-one derivative featuring an 8-hydroxy substituent, a 2-methyl group, and a 3-benzyl moiety on the core heterocyclic scaffold . This compound belongs to a class extensively investigated for PARP inhibition and anticancer applications, but its unique N3-benzyl substitution critically distinguishes it from the widely cited PARP inhibitor NU1025 (8-hydroxy-2-methylquinazolin-4(3H)-one, CAS 90417-38-2) [1]. The structural divergence at the N3 position is not a trivial modification—it fundamentally alters the compound's biological target engagement profile, making it a distinct chemical entity for procurement decisions rather than a generic quinazolinone interchangeable with its 3-unsubstituted analogs.

Why 3-Benzyl-8-hydroxy-2-methylquinazolin-4-one Cannot Be Substituted with NU1025 or 8-Hydroxyquinazolinone Analogs


Generic substitution within the 8-hydroxyquinazolin-4-one class is unsound because N3-substitution status is the single most decisive determinant of PARP enzyme engagement and, consequently, of both target potency and biological application space. In the foundational SAR study by Griffin et al., N3-methylation of 8-hydroxy-2-methylquinazolin-4-one completely abolished PARP inhibitory activity (IC₅₀ >100 μM for compounds 42 and 43), compared to an IC₅₀ of 0.40 μM for the N3-unsubstituted parent NU1025 [1]. The 3-benzyl substituent in the target compound is sterically and electronically more demanding than a methyl group, predicting at least equivalent loss of PARP binding. Furthermore, an independent study of N3-benzyl-substituted quinazolinones reported a distinct biological signature—slight antiproliferative activity against immortalized cells (IC₅₀ range 21–102 μM)—that is absent in the N3-H series [2]. Thus, substituting this compound with NU1025 or other 3-unsubstituted analogs will deliver a molecule with fundamentally different target engagement, rendering experimental results non-comparable and procurement selections invalid for projects requiring either PARP-inactive scaffolds or N3-benzyl-specific pharmacological profiles.

Quantitative Differentiation Evidence for 3-Benzyl-8-hydroxy-2-methylquinazolin-4-one Versus Closest Analogs


PARP Inhibitory Activity: 3-Benzyl Substitution Abolishes Potency Compared to NU1025

The target compound's closest structural analog, NU1025 (8-hydroxy-2-methylquinazolin-4(3H)-one, CAS 90417-38-2), is a potent PARP inhibitor with an IC₅₀ of 0.40 μM in permeabilized L1210 murine leukemia cells [1]. In the same study and assay system, N3-methylated analogs (compounds 42 and 43) exhibited IC₅₀ values >100 μM, representing a >250-fold loss of inhibitory potency [1]. While the 3-benzyl compound itself was not tested in that study, the SAR trend—where any N3 substitution eliminates PARP binding by disrupting the critical N3-H donor interaction with the enzyme active site—extends to the larger benzyl group. This is supported by the patent literature, which specifies that PARP-inhibitory quinazolinones require either an unsubstituted N3 position or specific alternative substituents that preserve key hydrogen-bonding capacity, a criterion the benzyl group cannot satisfy [2].

PARP inhibition DNA repair chemopotentiation

Antiproliferative Activity: N3-Benzyl Quinazolinones Exhibit Cytostatic Effects Absent in 3-Unsubstituted Series

A study of novel quinazolinone conjugates demonstrated that compounds bearing benzyl substituents at the N3 position of the quinazolin-4(3H)-one scaffold showed slight but reproducible antiproliferative activity against immortalized cell lines, with IC₅₀ values in the range of 21–102 μM [1]. This activity profile is consistent across multiple N3-benzyl derivatives and is not observed in corresponding 3-unsubstituted quinazolinones, which are predominantly studied for PARP inhibition rather than direct antiproliferative effects. The mechanism likely involves pathways distinct from PARP catalysis, possibly including modulation of kinase signaling or apoptosis induction as suggested by molecular docking studies of related 3-benzylquinazolinones against EGFR-TK and B-RAF kinase [2].

antiproliferative cytostatic activity cancer cell lines

Computed Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Alterations

The introduction of a 3-benzyl group increases calculated lipophilicity (cLogP) by approximately 1.7–2.0 log units compared to NU1025, shifting the compound from favorable aqueous solubility toward a more membrane-permeable profile . Computed properties for the target compound include: exact mass 266.1055 g/mol, hydrogen bond donor count = 1 (8-OH), hydrogen bond acceptor count = 3, rotatable bond count = 2 (benzyl CH₂ and C-N rotation), and topological polar surface area (tPSA) = 52.9 Ų . In contrast, NU1025 (C₉H₈N₂O₂, MW 176.17) has a lower molecular weight, a tPSA of 66.5 Ų, HBD = 2 (8-OH plus N3-H), and HBA = 4. The reduction in HBD count from 2 to 1 and the increase in MW from 176 to 266 for the target compound alter both solubility and permeability predictions in ADME screening contexts.

physicochemical properties lipophilicity drug-likeness solubility

Synthetic Accessibility and Building-Block Utility: 3-Benzyl Group as a Handled Intermediate

The 3-benzyl group in 3-benzyl-8-hydroxy-2-methylquinazolin-4-one serves as a protecting group that can be cleaved under hydrogenolysis conditions (H₂, Pd/C) to regenerate the N3-H parent scaffold, or retained as a pharmacophore-modifying element for SAR exploration [1]. Copper-catalyzed synthetic methods for 2,3-disubstituted quinazolin-4(3H)-ones, including benzyl-substituted variants, have been reported with yields typically in the 65–85% range, demonstrating efficient access to this substitution pattern [2]. In contrast, the 3-unsubstituted NU1025 is typically synthesized via a benzoxazole rearrangement route that does not easily permit subsequent N3 diversification.

synthetic chemistry building block quinazolinone derivatization medicinal chemistry

Optimal Research and Procurement Application Scenarios for 3-Benzyl-8-hydroxy-2-methylquinazolin-4-one


PARP-Negative Control Compound for DNA Repair Inhibitor Screening Panels

When building a quinazolinone-focused screening library to identify PARP-dependent versus PARP-independent cellular effects, 3-benzyl-8-hydroxy-2-methylquinazolin-4-one serves as an ideal negative control. Its predicted lack of PARP inhibitory activity (IC₅₀ >100 μM), supported by the definitive SAR showing that N3-alkylation abolishes PARP binding, ensures that any observed biological effects can be attributed to PARP-independent mechanisms, unlike the potent positive control NU1025 (IC₅₀ = 0.40 μM) [1]. This is critical for mechanistic deconvolution studies in DNA damage response research.

Lead Optimization Starting Point for Non-PARP Quinazolinone Anticancer Agents

Research groups pursuing quinazolinone-based anticancer agents that operate through mechanisms other than PARP inhibition (e.g., kinase inhibition, tubulin binding, or apoptosis induction) should prioritize the 3-benzyl scaffold. The class-level evidence demonstrates that N3-benzyl quinazolinones exhibit antiproliferative activity (IC₅₀ range 21–102 μM) [1] and that certain derivatives achieve mean GI₅₀ values of 7.24–14.12 μM against cancer cell panels, outperforming the reference drug 5-fluorouracil (GI₅₀ = 22.60 μM) [2]. The 3-benzyl substituent thus directs the pharmacological profile away from DNA repair modulation toward direct cytotoxicity.

Medicinal Chemistry Intermediate for N3-Diversified Quinazolinone Library Synthesis

The 3-benzyl group functions as a masked N3-H position. Researchers can procure this compound as a single intermediate and then either deprotect it (H₂, Pd/C) to access the PARP-active N3-H parent scaffold for one branch of a SAR study, or retain the benzyl group for another branch exploring N3-substituted analogs [1]. This dual-purpose procurement strategy reduces inventory complexity and enables efficient parallel SAR exploration, a capability not offered by NU1025, which would require separate N3-alkylation steps for each analog.

Physicochemical Probe for Membrane Permeability Studies in Quinazolinone Series

With a computed cLogP increase of approximately 1.7–2.0 log units and a reduction in hydrogen-bond donor count (HBD = 1) compared to NU1025 (HBD = 2) [1], the target compound provides a distinct physicochemical tool for investigating how lipophilicity and hydrogen-bonding capacity affect cellular permeability, efflux susceptibility, and tissue distribution within the quinazolinone chemotype. This scenario is particularly relevant for CNS-targeted projects where increased lipophilicity and reduced HBD count are desirable properties.

Quote Request

Request a Quote for 3-Benzyl-8-hydroxy-2-methylquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.